molecular formula C5H2ClF2N B1604468 3-Chloro-4,5-difluoropyridine CAS No. 851178-98-8

3-Chloro-4,5-difluoropyridine

Cat. No.: B1604468
CAS No.: 851178-98-8
M. Wt: 149.52 g/mol
InChI Key: IWCQYKMRVIEPBM-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by chlorine and fluorine atoms.

Biochemical Analysis

Biochemical Properties

3-Chloro-4,5-difluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which can influence the reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms, including nucleophilic substitution and catalytic hydrogenation . These interactions can alter the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-withdrawing groups can enhance its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can subsequently influence various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can affect its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and the levels of metabolites within cells, leading to changes in overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved using a multi-step process. Starting with 2-aminopyridine, the compound undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for fluorination reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Scientific Research Applications

3-Chloro-4,5-difluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

  • 3-Fluoropyridine
  • 4-Chloro-3-fluoropyridine
  • 2,3,5-Trichloropyridine
  • 2,5-Difluoropyridine

Comparison: 3-Chloro-4,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. For instance, 3-Fluoropyridine lacks the chlorine atom, resulting in different reactivity and applications .

Properties

IUPAC Name

3-chloro-4,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCQYKMRVIEPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649901
Record name 3-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851178-98-8
Record name 3-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,5-difluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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